molecular formula C10H8INOS B15170857 2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-26-6

2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B15170857
CAS No.: 918108-26-6
M. Wt: 317.15 g/mol
InChI Key: FRNBEDZGTNFIFE-UHFFFAOYSA-N
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Description

2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features an iodophenyl group attached to the thiazole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 4-iodobenzyl chloride with thiosemicarbazide under basic conditions to form the thiazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted thiazole.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The iodophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]-1,2-thiazol-3(2H)-one
  • 2-[(4-Bromophenyl)methyl]-1,2-thiazol-3(2H)-one
  • 2-[(4-Methylphenyl)methyl]-1,2-thiazol-3(2H)-one

Uniqueness

2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to chlorine or bromine can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

918108-26-6

Molecular Formula

C10H8INOS

Molecular Weight

317.15 g/mol

IUPAC Name

2-[(4-iodophenyl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C10H8INOS/c11-9-3-1-8(2-4-9)7-12-10(13)5-6-14-12/h1-6H,7H2

InChI Key

FRNBEDZGTNFIFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CS2)I

Origin of Product

United States

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